2-(2-Methylphenyl)cyclopropan-1-amine
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Overview
Description
2-(2-Methylphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H13N It is a cyclopropane derivative with an amine group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methylphenylmagnesium bromide with cyclopropanone, followed by the reduction of the resulting cyclopropyl ketone to the corresponding amine using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclopropylamine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-Methylphenyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(2-methylphenyl)cyclopropan-1-amine hydrochloride: A similar compound with a methyl group attached to the nitrogen atom.
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride: Another derivative with a similar structure but different substitution pattern
Uniqueness
2-(2-Methylphenyl)cyclopropan-1-amine is unique due to its specific substitution pattern on the cyclopropane ring and the presence of the amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(2-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-4-2-3-5-8(7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 |
InChI Key |
KZEFZXPGEZBFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC2N |
Origin of Product |
United States |
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